molecular formula C10H5F5O3S B157432 S-Acetylthioglycolic acid pentafluorophenyl ester CAS No. 129815-48-1

S-Acetylthioglycolic acid pentafluorophenyl ester

Cat. No. B157432
M. Wt: 300.2 g/mol
InChI Key: VAVNEUKAWUEHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Acetylthioglycolic acid pentafluorophenyl ester is a white to off-white powder . It is used for linking synthetic peptide antigens to MAP core peptides or carrier proteins for the purpose of raising antibodies .


Molecular Structure Analysis

The chemical formula of S-Acetylthioglycolic acid pentafluorophenyl ester is C10H5F5O3S . Its molecular weight is 300.201916 g/mol . The molecule contains a total of 24 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic thioester .


Physical And Chemical Properties Analysis

S-Acetylthioglycolic acid pentafluorophenyl ester is a white to off-white powder . Its molecular formula is C10H5F5O3S and its molecular weight is 300.1 . It should be stored at 0-8°C .

Scientific Research Applications

Catalyst and Reagent in Organic Chemistry

  • Tris(pentafluorophenyl)borane, closely related to S-Acetylthioglycolic acid pentafluorophenyl ester, is utilized as a catalyst or stoichiometric reagent in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

Peptide Sequence Analysis by Mass Spectrometry

  • S-pentafluorophenyl [tris(2,4,6-trimethoxyphenyl)phosphonium]acetate bromide, another derivative, is used for N-terminal modification of peptides, facilitating their analysis by mass spectrometry. This application is significant in biochemistry for peptide sequence analysis (Huang et al., 1997).

Synthesis of Functionalized Cyclic Carbonate Monomers

  • S-Acetylthioglycolic acid pentafluorophenyl ester is instrumental in synthesizing functionalized cyclic carbonate monomers. This process is critical in developing biodegradable and biocompatible polymers, showcasing its relevance in materials science (Sanders et al., 2010).

Solid Phase Peptide Synthesis

  • In peptide synthesis, pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids are utilized under polar reaction conditions. This technique is essential for preparing various peptides (Atherton et al., 1988).

Protecting Group in Organic Synthesis

  • The pentafluorophenyl group serves as a protecting group in the synthesis of biaryl- and heterobiaryl sulfonate esters, demonstrating its utility in organic synthesis (Avitabile et al., 2005).

Preparation of Multifunctional Materials

  • Pentafluorophenyl acrylate and methacrylate polymers, created through polymerization processes involving S-Acetylthioglycolic acid pentafluorophenyl ester, are used for the preparation of multifunctional materials (Eberhardt et al., 2005).

Safety And Hazards

S-Acetylthioglycolic acid pentafluorophenyl ester has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVNEUKAWUEHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393741
Record name S-Acetylthioglycolic acid pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Acetylthioglycolic acid pentafluorophenyl ester

CAS RN

129815-48-1
Record name S-Acetylthioglycolic acid pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylthioessigsäure pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Acetylthioglycolic acid pentafluorophenyl ester
Reactant of Route 2
Reactant of Route 2
S-Acetylthioglycolic acid pentafluorophenyl ester
Reactant of Route 3
Reactant of Route 3
S-Acetylthioglycolic acid pentafluorophenyl ester
Reactant of Route 4
Reactant of Route 4
S-Acetylthioglycolic acid pentafluorophenyl ester
Reactant of Route 5
Reactant of Route 5
S-Acetylthioglycolic acid pentafluorophenyl ester
Reactant of Route 6
Reactant of Route 6
S-Acetylthioglycolic acid pentafluorophenyl ester

Citations

For This Compound
31
Citations
Y Rao, T Buskas, A Albert, MA O'Neill… - …, 2008 - Wiley Online Library
… Thus, the carbohydrate–KLH conjugate was prepared by activating the amino propyl spacer of 1 with S-acetylthioglycolic acid pentafluorophenyl ester to give the corresponding …
SJ Keding, SJ Danishefsky - Proceedings of the National …, 2004 - National Acad Sciences
… For the KLH conjugate vaccine, the primary amine from the aminopropyl linker of glycopeptide 21 was treated with S-acetylthioglycolic acid pentafluorophenyl ester 22 to install the …
Number of citations: 125 www.pnas.org
J Zhu, Q Wan, D Lee, G Yang… - Journal of the …, 2009 - ACS Publications
… Subsequent amidation with activated S-acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp, 9) and final global deprotection afforded the unimolecular pentavalent glycopeptide …
Number of citations: 111 pubs.acs.org
J Cartmell, E Paszkiewicz, S Dziadek, PH Tam… - Carbohydrate …, 2015 - Elsevier
… and then the ivDde protecting group of the C-terminal lysine ε-amino group was removed and the nascent amino group was acylated by S-acetylthioglycolic acid pentafluorophenyl ester…
Number of citations: 13 www.sciencedirect.com
J Zhu, Q Wan, G Ragupathi, CM George… - Journal of the …, 2009 - ACS Publications
… Next, direct amidation with activated S-acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp), provided 23 in 66% yield over two steps. (10) Final global deprotection of 23 using …
Number of citations: 77 pubs.acs.org
SD Kuduk, JB Schwarz, XT Chen… - Journal of the …, 1998 - ACS Publications
… The resulting amine was then coupled with S-acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp, NovaBiochem) in the presence of Hunig's base in 81% two-step yield. The …
Number of citations: 243 pubs.acs.org
R Hevey, CC Ling - Chemistry of Bioconjugates: Synthesis …, 2014 - Wiley Online Library
This chapter provides an overview of the different types of covalent bond formations that have been used recently in the preparation of carbohydrate‐conjugate vaccines. The first …
Number of citations: 9 onlinelibrary.wiley.com
HC Tseng, H Ovaa, NJC Wei, H Ploegh, LH Tsai - Chemistry & biology, 2005 - cell.com
A comprehensive study of global phosphorylation events in biological systems is critical. We report a chemistry-based capture-release-tag method for isolation of complex phospho-Ser/…
Number of citations: 55 www.cell.com
T Buskas, Y Li, GJ Boons - Chemistry–A European Journal, 2004 - Wiley Online Library
… , Z=benzyloxycarbonyl, Lev=levulinoyl, NIS=N-iodosuccinimide, TES=triethylsilyl, Tf=triflate=trifluoromethanesulfonyl, SAMA-OPfp=S-acetylthioglycolic acid pentafluorophenyl ester, …
AS Mehta, E Saile, W Zhong, T Buskas… - … A European Journal, 2006 - Wiley Online Library
… To this end, the amino functionality of trisaccharide 1 was derivatized with an acetyl thioacetic acid moiety by reaction with S-acetylthioglycolic acid pentafluorophenyl ester to afford the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.